4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline
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Overview
Description
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclobutylmethoxy group and a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoromethyl groups into cyclobutane frameworks. One novel method is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions. This method uses renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the environmentally burdensome fluorination of cyclobutyl ketones is a common approach. The development of efficient and direct methods to introduce difluoromethyl groups into cyclobutanes is a significant area of research .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline exerts its effects involves its interaction with molecular targets and pathwaysThe compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: This compound has a similar structure but lacks the cyclobutylmethoxy group.
Difluoromethyl phenoxathiinium salt: Another compound with difluoromethyl groups, used as a difluoromethylating reagent.
Uniqueness
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline is unique due to the presence of both cyclobutylmethoxy and difluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2NO |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)10-6-9(15)4-5-11(10)16-7-8-2-1-3-8/h4-6,8,12H,1-3,7,15H2 |
InChI Key |
ZNLHKIPAUNLWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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